molecular formula C23H32N4O4 B11444546 Octyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11444546
M. Wt: 428.5 g/mol
InChI Key: HAYVHOBUKABABV-UHFFFAOYSA-N
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Description

OCTYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with an octyl ester group and a dimethoxyphenyl substituent. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by functional group modifications to introduce the dimethoxyphenyl and octyl ester groups . The reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

OCTYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

OCTYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OCTYL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the octyl ester group and the dimethoxyphenyl moiety enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

octyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H32N4O4/c1-5-6-7-8-9-10-13-31-22(28)20-16(2)26-23-24-15-25-27(23)21(20)17-11-12-18(29-3)19(14-17)30-4/h11-12,14-15,21H,5-10,13H2,1-4H3,(H,24,25,26)

InChI Key

HAYVHOBUKABABV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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